molecular formula C7H8N2O2 B123305 4-Amino-3-hydroxybenzamide CAS No. 146224-62-6

4-Amino-3-hydroxybenzamide

Cat. No.: B123305
CAS No.: 146224-62-6
M. Wt: 152.15 g/mol
InChI Key: GLJFZIKVMDSXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-hydroxybenzamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position and a hydroxyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-hydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the desired product. Another method involves the reduction of 4-nitro-3-hydroxybenzamide using a suitable reducing agent such as iron powder in acidic conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of continuous flow reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form a corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and iron powder are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
4-Amino-3-hydroxybenzamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug formulations enhances biological activity and efficacy. For instance, derivatives of this compound have been explored for their potential in treating conditions such as skin diseases, diabetes, and cancer due to their role in inhibiting specific enzymes like lipoxygenases .

Therapeutic Agents
Recent studies have identified this compound derivatives as promising candidates for developing new therapeutic agents. These compounds exhibit significant activity against acetylcholinesterase, which is crucial for treating Alzheimer's disease. The structure-activity relationship studies indicate that modifications can enhance their inhibitory potency, making them suitable for further medicinal chemistry optimization .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound acts as a fundamental building block for synthesizing more complex molecules. Its unique chemical properties allow chemists to create a variety of compounds through different synthetic pathways. For example, metabolic engineering approaches have successfully utilized this compound to produce high-performance materials from biomass resources .

Microbial Production
Recent advancements have demonstrated the microbial production of this compound using engineered strains of Corynebacterium glutamicum. This method allows for sustainable production processes that can yield significant quantities of the compound (up to 13.5 g/L) under optimized conditions .

Biochemical Studies

Metabolic Pathways
Research has shown that this compound is involved in various metabolic pathways within microbial systems. For instance, studies on Bordetella sp. have elucidated the metabolic pathway of this compound, revealing its conversion into several intermediates through enzymatic reactions . Understanding these pathways is crucial for developing biotechnological applications and enhancing microbial metabolism.

Enzyme Characterization
The characterization of enzymes involved in the metabolism of this compound has been a focus area in biochemical research. Enzymes such as NAD(+)-dependent dehydrogenases and tautomerases have been purified and studied, providing insights into their roles and potential applications in biocatalysis .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Outcomes
PharmaceuticalsIntermediate in drug synthesisEnhances biological activity; potential for treating diseases like cancer and Alzheimer's
Organic SynthesisBuilding block for complex moleculesUsed in sustainable production via microbial methods
Biochemical StudiesMetabolic pathways and enzyme characterizationIdentification of metabolic pathways and enzyme roles

Case Studies

  • Pharmaceutical Development
    A study focused on synthesizing derivatives of this compound to develop potent acetylcholinesterase inhibitors demonstrated significant inhibitory activity (IC50 = 2.7 µM). This highlights the compound's potential in treating neurodegenerative diseases .
  • Microbial Production Optimization
    Researchers engineered Corynebacterium glutamicum to enhance the production of this compound from glucose, achieving a yield of 13.5 g/L under optimized conditions. This case illustrates the feasibility of using microbial systems for sustainable chemical production .

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

  • 4-Amino-3-hydroxybenzoic acid
  • 3-Amino-4-hydroxybenzamide

Comparison: 4-Amino-3-hydroxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to 4-Amino-3-hydroxybenzoic acid, it has an amide group instead of a carboxylic acid group, which can influence its reactivity and solubility.

Biological Activity

4-Amino-3-hydroxybenzamide (4,3-AHBA) is an organic compound with notable biological activities, including antioxidant, antimicrobial, and potential therapeutic effects. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. The compound features an amino group (-NH₂) and a hydroxyl group (-OH) on a benzene ring, specifically at the 4 and 3 positions, respectively. This structural configuration influences its reactivity and biological properties, making it a subject of interest in pharmacological studies.

1. Antioxidant Activity

The hydroxyl group in this compound contributes to its ability to scavenge free radicals. Studies indicate that this compound can reduce oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against several pathogens. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

3. Enzyme Interaction and Metabolism

The compound interacts with various enzymes involved in metabolic pathways. For instance, Bordetella sp. strain 10d metabolizes this compound through specific enzymatic pathways involving dehydrogenases and decarboxylases. Understanding these interactions provides insights into its biochemical roles and potential therapeutic applications .

Research Findings

Several studies have investigated the biological activities of this compound:

Study Findings
Identified PHBH mutants capable of producing 4,3-AHBA from 4-aminobenzoic acid in Corynebacterium glutamicum, indicating potential for biosynthetic applications.
Demonstrated antioxidant properties through free radical scavenging assays, highlighting its therapeutic potential in oxidative stress-related diseases.
Reported antimicrobial activity against various pathogens, suggesting its use as a natural antimicrobial agent.

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, showing significant radical scavenging activity that supports its potential as an antioxidant supplement .
  • Antimicrobial Testing : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties.

Future Directions

The continued exploration of this compound's biological activities could lead to the development of novel therapeutic agents in fields such as oncology, infectious diseases, and oxidative stress management. Further studies are needed to elucidate the precise mechanisms underlying its biological effects and to assess its safety profile for potential clinical applications.

Q & A

Q. Basic: What are the established synthetic routes for 4-Amino-3-hydroxybenzamide, and how is purity validated?

Methodological Answer:

  • Synthesis Pathways :
    • Step 1 : Start with 4-nitro-3-hydroxybenzoic acid. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) .
    • Step 2 : Convert the carboxylic acid to a benzamide via coupling with ammonium chloride in the presence of DCC (dicyclohexylcarbodiimide) .
    • Alternative Route : Direct amidation of 4-amino-3-hydroxybenzoic acid using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia .
  • Purity Validation :
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time should match reference standards .
    • Melting Point : Compare observed mp (211–215°C) with literature values .
    • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values (C₇H₈N₂O₂: C 58.33%, H 5.59%, N 19.44%) .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify key functional groups:
    • N-H stretch (amine): ~3350 cm⁻¹.
    • O-H (phenolic): ~3200 cm⁻¹.
    • Amide C=O: ~1650 cm⁻¹ .
  • ¹H NMR (DMSO-d₆) :
    • Aromatic protons: δ 6.7–7.3 ppm (multiplet).
    • Amine protons: δ 5.8–6.2 ppm (broad).
    • Hydroxyl proton: δ 9.5 ppm (singlet) .
  • Mass Spectrometry : ESI-MS expected molecular ion at m/z 144.07 (M+H⁺) .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at 0–6°C to prevent degradation .
  • Handling : Avoid moisture; use desiccants (e.g., silica gel) in storage containers. Electrostatic charges should be mitigated by grounding equipment .
  • Stability Tests : Monitor via HPLC every 3 months; degradation products (e.g., hydrolyzed benzoic acid derivatives) should not exceed 2% .

Q. Advanced: How can researchers design experiments to investigate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Use broth microdilution (MIC assays) against E. coli and S. aureus; compare with 4-aminosalicylic acid as a control .
    • Enzyme Inhibition : Screen against poly(ADP-ribose) polymerase (PARP) using fluorescence-based assays; IC₅₀ values should be validated with positive controls (e.g., 3-aminobenzamide) .
  • Dosage Optimization : Conduct dose-response curves (0.1–100 µM) in triplicate to establish EC₅₀ values .

Q. Advanced: How should contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Case Example : Discrepancies in MIC values against Bacillus subtilis may arise from:
    • Strain Variability : Use standardized strains (e.g., ATCC 6051) .
    • Solvent Effects : Ensure consistent use of DMSO (<1% v/v) to avoid cytotoxicity artifacts .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets; outliers should be re-tested under controlled conditions .

Q. Advanced: What structural modifications enhance the compound’s efficacy in targeting specific receptors?

Methodological Answer:

  • Derivatization Strategies :
    • Schiff Base Formation : Introduce imine groups at the amine site to improve metal chelation (e.g., for antioxidant studies) .
    • Halogenation : Add Cl or F at the 5-position to enhance lipophilicity and blood-brain barrier penetration .
  • SAR Studies : Use molecular docking (AutoDock Vina) to predict binding affinity to PARP-1; validate with in vitro assays .

Q. Advanced: What analytical methods detect degradation products under varying pH conditions?

Methodological Answer:

  • Forced Degradation Study :
    • Acidic (pH 1.2) : Incubate at 37°C for 24 hours; analyze via LC-MS for hydrolyzed products (e.g., 4-amino-3-hydroxybenzoic acid) .
    • Alkaline (pH 10) : Monitor oxidation products using UV-Vis spectroscopy (λmax 280 nm) .
  • Quantification : Use calibration curves for degradation products with R² > 0.99 .

Q. Advanced: How can computational modeling predict the compound’s reactivity in solution-phase synthesis?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., amidation energetics) .
  • Solvent Effects : Simulate in water and DMSO using COSMO-RS to estimate solubility and reaction yields .

Properties

IUPAC Name

4-amino-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJFZIKVMDSXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611186
Record name 4-Amino-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146224-62-6
Record name 4-Amino-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.